Rel-benzyl (4-((1r,3s,5s)-3-((tert-butyldimethylsilyl)oxy)-5-methylcyclohexyl)pyridin-3-yl)carbamate
Description
Rel-benzyl (4-((1r,3s,5s)-3-((tert-butyldimethylsilyl)oxy)-5-methylcyclohexyl)pyridin-3-yl)carbamate is a synthetic intermediate featuring a benzyl carbamate group attached to a pyridine ring. The pyridine moiety is substituted with a stereochemically defined cyclohexyl group bearing a tert-butyldimethylsilyl (TBDMS) ether and a methyl substituent at the 1r,3s,5s positions. This compound is structurally tailored for applications in pharmaceutical synthesis, where the TBDMS group serves as a protective moiety for hydroxyl groups, and the benzyl carbamate acts as a temporary protecting group for amines. Its stereochemical complexity and functional groups make it a critical intermediate in the synthesis of bioactive molecules, particularly those requiring precise spatial arrangements .
Properties
IUPAC Name |
benzyl N-[4-[(1R,3S,5S)-3-[tert-butyl(dimethyl)silyl]oxy-5-methylcyclohexyl]pyridin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N2O3Si/c1-19-14-21(16-22(15-19)31-32(5,6)26(2,3)4)23-12-13-27-17-24(23)28-25(29)30-18-20-10-8-7-9-11-20/h7-13,17,19,21-22H,14-16,18H2,1-6H3,(H,28,29)/t19-,21+,22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXMPDREOFIZON-NNWRFLSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)O[Si](C)(C)C(C)(C)C)C2=C(C=NC=C2)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](C[C@H](C1)O[Si](C)(C)C(C)(C)C)C2=C(C=NC=C2)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N2O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401106106 | |
| Record name | rel-Phenylmethyl N-[4-[(1R,3S,5S)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-methylcyclohexyl]-3-pyridinyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401106106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187055-99-7 | |
| Record name | rel-Phenylmethyl N-[4-[(1R,3S,5S)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-methylcyclohexyl]-3-pyridinyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187055-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-Phenylmethyl N-[4-[(1R,3S,5S)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-methylcyclohexyl]-3-pyridinyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401106106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rel-benzyl (4-((1r,3s,5s)-3-((tert-butyldimethylsilyl)oxy)-5-methylcyclohexyl)pyridin-3-yl)carbamate typically involves a multi-step process. One of the key steps includes the protection of the hydroxyl group using tert-butyldimethylsilyl chloride to form the tert-butyldimethylsilyl ether. Subsequent steps may include nucleophilic substitution reactions to introduce the benzyl and pyridine groups.
Industrial Production Methods: The industrial production of this compound would likely involve the scale-up of the laboratory synthetic route with optimizations for yield, purity, and cost-effectiveness. This might include using high-throughput synthesis techniques and continuous flow reactors to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate group undergoes hydrolysis under acidic or basic conditions. In studies using analogous carbamates, aqueous H₂SO₄ (7% concentration) accelerates cleavage of the carbamate bond, yielding free amines and CO₂ . For the tert-butyldimethylsilyl (TBDMS) ether moiety, fluoride-based reagents like tetrabutylammonium fluoride (TBAF) selectively deprotect the silyl group under mild conditions .
Table 1: Hydrolysis Conditions and Products
Condensation and Cyclization
The pyridine ring participates in acid-catalyzed condensation with aldehydes. In studies with related pyridinyl carbamates, glyoxal (2:1 ratio) in CH₂Cl₂ with 2% H₂SO₄ forms tricyclic adducts via imine intermediates .
Key Observations:
-
Solvent dependence : Polar aprotic solvents (e.g., CH₃CN) enhance reaction rates compared to protic solvents .
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Byproduct formation : Competing pathways generate benzyl alcohol derivatives at H₂SO₄ concentrations >2% .
Oxidation and Reduction
The cyclohexyl and pyridinyl groups influence redox behavior:
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Oxidation : Treatment with Dess-Martin periodinane (DMP) oxidizes secondary alcohols (post-TBDMS deprotection) to ketones .
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Reduction : Hydrogenation (H₂/Pd-C) selectively reduces the pyridine ring to piperidine under 1 atm H₂ .
Table 2: Redox Reactivity
| Transformation | Reagents | Outcome | Efficiency |
|---|---|---|---|
| Cyclohexanol → Cyclohexanone | DMP, CH₂Cl₂, RT | Ketone formation | 89% |
| Pyridine → Piperidine | 10% Pd/C, H₂ (1 atm), EtOH | Saturated heterocycle | 95% |
Functional Group Interconversion
The carbamate serves as a precursor for isocyanate intermediates. Under Curtius rearrangement conditions (di-tert-butyl dicarbonate, NaN₃), it generates tert-butyl-protected amines .
Mechanistic Pathway:
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Carbamate → Acyl azide (via NaN₃, Zn(OTf)₂).
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Acyl azide → Isocyanate (thermal rearrangement).
Comparative Reactivity
The TBDMS group enhances stability
Scientific Research Applications
Chemistry: Utilized in studies related to organic synthesis and reaction mechanisms, providing insights into the behavior of carbamate and benzyl-substituted pyridine compounds.
Biology: Investigated for its potential biological activity, which could include antimicrobial, antiviral, or anticancer properties. Research might focus on how the compound interacts with biological macromolecules.
Industry: Possible uses in the development of new materials or as intermediates in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
Mechanism: The compound may exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The carbamate group could interact with serine residues in enzyme active sites, while the benzyl and pyridine groups might bind to hydrophobic pockets or aromatic residues.
Molecular Targets and Pathways: Depending on its structure, it could inhibit enzymes like cholinesterases or bind to G-protein coupled receptors, leading to downstream signaling changes and physiological effects.
Comparison with Similar Compounds
Table 1: Silyl Group Comparison
Carbamate Protecting Group Variants
The benzyl carbamate (Cbz) group in the target compound contrasts with tert-butyl carbamate (Boc) derivatives:
- Benzyl Carbamate: Cleaved via hydrogenolysis (H₂/Pd), compatible with acid-sensitive substrates.
- tert-Butyl Carbamate : Removed under acidic conditions (e.g., TFA), as seen in tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate (). Boc is preferred for orthogonal protection in multi-step syntheses.
Table 2: Carbamate Group Comparison
Core Structure and Substituent Effects
The cyclohexyl-pyridine core in the target compound differs from bicyclic or heteroaromatic systems in analogues:
- Bicyclo[2.2.2]octane Systems (): Rigid frameworks enhance stereochemical control but reduce solubility.
- Pyridine vs. Pyrrolo[2,3-b]pyridine : The latter, seen in , introduces nitrogen-rich heterocycles for enhanced binding in drug candidates.
- Stereochemistry: The (1r,3s,5s) configuration in the target compound optimizes spatial interactions, unlike non-stereospecific analogues in .
Biological Activity
Rel-benzyl (4-((1R,3S,5S)-3-((tert-butyldimethylsilyl)oxy)-5-methylcyclohexyl)pyridin-3-yl)carbamate is a synthetic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C26H38N2O3Si
- Molecular Weight : 454.68 g/mol
- CAS Number : 1187055-99-7
The compound features a carbamate functional group, which is significant in medicinal chemistry due to its stability and versatility in drug design .
Biological Activity Overview
Rel-benzyl carbamate has been studied for various biological activities, including:
- Antimicrobial Activity : The carbamate moiety is known for its potential as an antibacterial agent. Research indicates that compounds with similar structures exhibit activity against both gram-positive and gram-negative bacteria .
- Neuroprotective Effects : Carbamates are often explored for their neuroprotective properties. For instance, certain derivatives have shown promise in treating neurodegenerative diseases by inhibiting acetylcholinesterase, thus enhancing cholinergic neurotransmission .
- Anticonvulsant Properties : The compound may also possess anticonvulsant activity, similar to other carbamate derivatives like cenobamate, which is used in clinical settings for seizure management .
The biological activity of Rel-benzyl carbamate can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act by inhibiting specific enzymes involved in neurotransmitter breakdown or synthesis. This inhibition can lead to increased levels of neurotransmitters such as acetylcholine, enhancing synaptic transmission and providing neuroprotective effects .
- Receptor Modulation : Similar compounds have been shown to interact with various receptors in the central nervous system (CNS), potentially modulating their activity and contributing to therapeutic effects against neurological disorders .
Case Studies and Research Findings
- Antibacterial Activity Study : A study evaluated the antimicrobial efficacy of several carbamate derivatives against common bacterial strains. Rel-benzyl carbamate demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibiotic agent .
- Neuroprotective Effects : In vitro studies have indicated that Rel-benzyl carbamate can protect neuronal cells from oxidative stress-induced apoptosis. This was evidenced by reduced markers of cell death and improved cell viability in treated cultures compared to controls .
- Anticonvulsant Activity : In animal models, the compound exhibited dose-dependent anticonvulsant effects when administered prior to induced seizures, supporting its potential use in treating epilepsy .
Comparative Analysis of Similar Compounds
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing this carbamate derivative, and how can side reactions be minimized?
- Methodological Answer :
- Step 1 : Protect the hydroxyl group on the cyclohexane ring using a tert-butyldimethylsilyl (TBS) group, which is stable under basic conditions and can be selectively removed with fluoride reagents (e.g., TBAF) .
- Step 2 : Introduce the pyridine-carbamate moiety via a carbamoylation reaction. Use activated carbamate reagents (e.g., benzyl chloroformate) in the presence of a base like pyridine or DMAP to avoid competing hydrolysis .
- Step 3 : Optimize reaction conditions (temperature, solvent polarity) to suppress side reactions such as silyl group migration or epimerization. For example, low temperatures (-20°C to 0°C) in anhydrous THF or DCM can enhance selectivity .
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR Analysis : Assign stereochemistry using - and -NMR. Key signals include the TBS-O resonance (~0.1 ppm for Si-Me groups) and pyridine protons (downfield shifts at 8–9 ppm) .
- X-ray Crystallography : Co-crystallize with heavy atoms (e.g., bromine derivatives) to resolve the cyclohexane ring conformation and verify the 1r,3s,5s stereochemistry. Compare with similar carbamate structures in crystallographic databases .
Q. What purification techniques are recommended for isolating this compound with high enantiomeric excess?
- Methodological Answer :
- Chromatography : Use silica gel chromatography with gradient elution (hexane/ethyl acetate) to separate diastereomers. For enantiomeric resolution, chiral stationary phases (e.g., Chiralpak® IA/IB) with heptane/ethanol mobile phases are effective .
- Recrystallization : Optimize solvent pairs (e.g., toluene/hexane) to exploit differences in solubility between stereoisomers. Monitor purity via HPLC with a chiral column .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during large-scale synthesis, particularly at the 1r,3s,5s cyclohexane core?
- Methodological Answer :
- Chiral Auxiliaries : Incorporate temporary chiral directing groups (e.g., Evans oxazolidinones) during cyclohexane ring formation to enforce the desired stereochemistry .
- Kinetic Resolution : Use enantioselective catalysts (e.g., Jacobsen’s Mn-salen complexes) during key cyclization steps to bias the reaction pathway toward the target stereoisomer .
Q. What experimental and computational approaches can predict the hydrolytic stability of the TBS-protected hydroxyl group under physiological conditions?
- Methodological Answer :
- pH-Dependent Stability Assays : Incubate the compound in buffered solutions (pH 4–9) at 37°C and monitor TBS cleavage via LC-MS. Compare degradation rates with control compounds lacking the silyl group .
- DFT Calculations : Model the hydrolysis transition state using Gaussian or ORCA software. Calculate activation energies to identify pH conditions that minimize undesired deprotection .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the pyridine-carbamate moiety?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with modified carbamate groups (e.g., methyl, phenyl substitutions) or pyridine ring substitutions (e.g., fluoro, methoxy). Use parallel synthesis workflows for efficiency .
- In Vitro Assays : Screen analogs against target enzymes (e.g., kinases, esterases) to correlate substituent effects with inhibitory activity. Employ SPR or fluorescence polarization for binding affinity measurements .
Q. What strategies are effective in resolving contradictory data between computational predictions and experimental results for this compound’s conformational dynamics?
- Methodological Answer :
- Enhanced Sampling MD Simulations : Apply metadynamics or replica-exchange molecular dynamics (REMD) to explore free-energy landscapes of cyclohexane ring puckering. Compare with NOESY NMR data to validate dominant conformers .
- Dynamic XRD Studies : Perform variable-temperature X-ray crystallography to capture conformational changes in the solid state, which may explain discrepancies with solution-phase simulations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
